An In-Depth Technical Guide to 2-(2-Chloroethoxy)phenol (CAS 4792-79-4)
An In-Depth Technical Guide to 2-(2-Chloroethoxy)phenol (CAS 4792-79-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)phenol (CAS 4792-79-4), a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, and potential applications, with a strong emphasis on its role as a versatile building block in the creation of complex molecules. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines established principles and methodologies relevant to its synthesis and characterization, providing a foundational framework for researchers.
Introduction and Nomenclature
2-(2-Chloroethoxy)phenol, with the Chemical Abstracts Service (CAS) registry number 4792-79-4, is an aromatic compound featuring a phenol ring substituted with a 2-chloroethoxy group at the ortho position. Its unique bifunctional nature, possessing both a reactive phenolic hydroxyl group and a chloroethoxy moiety, makes it a valuable precursor in various chemical transformations. The presence of the chloroethyl ether chain allows for a range of nucleophilic substitution reactions, while the phenolic hydroxyl group can be engaged in etherification, esterification, or serve as a directing group in electrophilic aromatic substitution.
Systematic (IUPAC) Name: 2-(2-Chloroethoxy)phenol
Molecular Formula: C₈H₉ClO₂[1]
Molecular Weight: 172.61 g/mol [1]
Chemical Structure:
Figure 1: Chemical structure of 2-(2-Chloroethoxy)phenol.
Physicochemical and Spectroscopic Properties
Detailed experimental data for the physicochemical properties of 2-(2-Chloroethoxy)phenol are not extensively reported in readily available literature. However, based on its structure and the properties of analogous compounds, the following characteristics can be anticipated.
Physicochemical Properties
| Property | Value | Source/Justification |
| Melting Point | Not available | Expected to be a low-melting solid or a high-boiling liquid at room temperature based on related structures. |
| Boiling Point | Not available | Expected to have a relatively high boiling point due to its molecular weight and polar functional groups. |
| Solubility | Not available | Likely soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[2] Limited solubility in water is expected. |
| Appearance | Not available | Typically, such compounds are off-white to light-colored solids or oils. |
Spectroscopic Data
While specific spectra for 2-(2-Chloroethoxy)phenol are not widely published, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data.[1] The expected spectral characteristics are outlined below based on its chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroethoxy group, and the phenolic hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 6.8-7.5 ppm. The two methylene groups of the ethoxy chain would present as triplets, with the group adjacent to the chlorine atom being more downfield. The phenolic -OH signal's position would be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, while the two methylene carbons would appear in the aliphatic region, with the carbon bonded to chlorine being the most deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. C-O stretching vibrations for the ether linkage would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. The C-Cl stretch would likely appear in the 600-800 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the chloroethyl group or cleavage of the ether bond.
Synthesis and Reactivity
The primary and most logical synthetic route to 2-(2-Chloroethoxy)phenol is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthesis: Williamson Ether Synthesis
This method would involve the reaction of catechol (1,2-dihydroxybenzene) with a suitable chloro-etherealizing agent, such as 1,2-dichloroethane, in the presence of a base. The base deprotonates one of the phenolic hydroxyl groups of catechol to form a more nucleophilic phenoxide, which then attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion.
Reaction Scheme:
Figure 2: Proposed synthesis of 2-(2-Chloroethoxy)phenol via Williamson ether synthesis.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of catechol in a suitable solvent (e.g., ethanol, DMF), add one equivalent of a base (e.g., sodium hydroxide, potassium carbonate).
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Addition of Reagent: Slowly add one equivalent of 1,2-dichloroethane to the reaction mixture with stirring.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
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Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up to remove the base and any inorganic byproducts.
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Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Causality in Experimental Choices:
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Choice of Base: A moderately strong base is required to deprotonate the phenol without causing side reactions. Sodium hydroxide or potassium carbonate are common and effective choices.
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Solvent: The solvent should be ableto dissolve both the catechol and the base and be stable at the reaction temperature.
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Stoichiometry: Using a 1:1 molar ratio of catechol to 1,2-dichloroethane is crucial to favor the monosubstituted product. An excess of 1,2-dichloroethane could lead to the formation of the disubstituted diether byproduct.
Applications in Drug Development and Organic Synthesis
As a chemical intermediate, 2-(2-Chloroethoxy)phenol serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] The presence of two reactive sites allows for sequential or orthogonal chemical modifications.
Potential Applications:
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Scaffold for Bioactive Molecules: The phenoxyethanol core is a common motif in various pharmacologically active compounds. The chloro group provides a handle for introducing further functionalities through nucleophilic substitution, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
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Synthesis of Heterocycles: The chloroethoxy side chain can be utilized in intramolecular cyclization reactions to form oxygen-containing heterocyclic rings, which are prevalent in many drug molecules.
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Linker for Prodrugs and Bioconjugates: The reactive nature of the chloroethoxy group makes it suitable for use as a linker to attach the phenolic core to other molecules, such as solubilizing groups in prodrug design or for bioconjugation.
While specific examples of drugs synthesized directly from 2-(2-Chloroethoxy)phenol are not readily found in the literature, its structural motifs are present in a wide range of pharmaceuticals. Its utility lies in its ability to act as a precursor to more elaborate chemical structures.
Safety and Handling
Specific safety and toxicity data for 2-(2-Chloroethoxy)phenol (CAS 4792-79-4) are not available in comprehensive public databases. However, based on the known hazards of its constituent functional groups (phenol and chlorinated hydrocarbon), it should be handled with care in a well-ventilated laboratory environment.
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
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Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[5]
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Hazard Identification (Anticipated):
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Skin and Eye Irritation: Phenolic compounds and chlorinated hydrocarbons are often irritating to the skin and eyes.[6]
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Toxicity: Phenols can be toxic if ingested, inhaled, or absorbed through the skin.[2]
A thorough risk assessment should be conducted before handling this compound, and the safety data sheets (SDS) of structurally similar compounds should be consulted for guidance.
Conclusion
2-(2-Chloroethoxy)phenol is a chemical intermediate with considerable potential for applications in organic synthesis and drug discovery. Its bifunctional nature allows for diverse chemical transformations, making it a valuable building block for the construction of complex molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be reliably predicted based on fundamental organic chemistry principles. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.
References
- Fisher Scientific.
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Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]
- Safety D
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Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
- MilliporeSigma.
-
Organic Syntheses. Catechol. [Link]
- The Role of Methyl 2-(2-chloroethoxy)acetate in Modern API Synthesis. (2026, February 11).
- One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (2026, February 7).
- Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygen
